Home > Products > Screening Compounds P64956 > 6,7-dibromo-1H-quinazoline-2,4-dione
6,7-dibromo-1H-quinazoline-2,4-dione - 1260655-21-7

6,7-dibromo-1H-quinazoline-2,4-dione

Catalog Number: EVT-2622455
CAS Number: 1260655-21-7
Molecular Formula: C8H4Br2N2O2
Molecular Weight: 319.94
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

6,7-dibromo-1H-quinazoline-2,4-dione is a compound belonging to the quinazoline family, characterized by a fused bicyclic structure comprising a benzene ring and a pyrimidine ring. This compound is notable for its potential biological activities, particularly in medicinal chemistry, where derivatives of quinazoline have been explored for their anticancer, antibacterial, and anti-inflammatory properties. The compound contains two bromine substituents at positions 6 and 7, which can influence its reactivity and biological interactions.

Source and Classification
6,7-dibromo-1H-quinazoline-2,4-dione is classified as a halogenated quinazoline derivative. Quinazolines are recognized for their diverse biological activities and are considered valuable scaffolds in drug design. The presence of bromine atoms can enhance the lipophilicity and biological activity of the compound.

Synthesis Analysis

Methods and Technical Details
The synthesis of 6,7-dibromo-1H-quinazoline-2,4-dione can be achieved through various methods. One notable approach involves the use of 2-aminobenzamide as a starting material, which is reacted with brominating agents such as N-bromo succinimide under appropriate conditions to introduce bromine at the desired positions.

A common synthetic route includes:

  1. Bromination of 2-aminobenzamide: This step introduces bromine at the 6 and 7 positions.
  2. Cyclization: The resulting bromo derivatives undergo cyclization with carbonyl compounds to form the quinazoline framework.
  3. Formation of dione: The final step involves oxidation or further reactions to establish the dione functionality at positions 2 and 4.

The use of metal-free catalytic systems has been reported to facilitate these reactions effectively while maintaining high yields .

Chemical Reactions Analysis

Reactions and Technical Details
6,7-dibromo-1H-quinazoline-2,4-dione can participate in various chemical reactions due to its electrophilic nature:

  1. Nucleophilic Substitution Reactions: The bromine atoms can be replaced by nucleophiles under suitable conditions.
  2. Cycloaddition Reactions: The double bonds in the quinazoline structure allow for cycloaddition with dienes or other reactive partners.
  3. Reduction Reactions: The carbonyl groups can undergo reduction to form corresponding alcohols or amines.

These reactions are crucial for modifying the compound to enhance its biological activity or to synthesize derivatives with specific properties .

Mechanism of Action

Process and Data
The mechanism of action for compounds like 6,7-dibromo-1H-quinazoline-2,4-dione often involves interaction with specific biological targets such as enzymes or receptors. For instance:

  • Inhibition of Kinases: Quinazoline derivatives have been shown to inhibit tyrosine kinases, which play critical roles in cell signaling pathways related to cancer progression.
  • Induction of Apoptosis: Some studies indicate that these compounds can induce programmed cell death in cancer cells by triggering intrinsic apoptotic pathways.

Molecular docking studies have provided insights into binding affinities with targets like epidermal growth factor receptor (EGFR), highlighting key interactions that contribute to their antiproliferative effects .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a crystalline solid.
  • Melting Point: Reported melting points range from approximately 180 °C to 220 °C depending on purity and specific synthesis conditions.

Chemical Properties

  • Solubility: Generally soluble in organic solvents such as dimethyl sulfoxide and acetonitrile but may have limited solubility in water.
  • Stability: Stability may vary based on environmental factors; exposure to light or moisture can lead to degradation.

These properties are essential for determining suitable applications in drug formulation and delivery .

Applications

Scientific Uses
6,7-dibromo-1H-quinazoline-2,4-dione has several applications in scientific research:

  1. Anticancer Research: Its derivatives have been investigated for their ability to inhibit cancer cell proliferation.
  2. Antimicrobial Activity: Studies have shown potential antibacterial properties against various pathogens.
  3. Drug Development: As a scaffold for designing new therapeutic agents targeting specific diseases.

The versatility of quinazolines makes them integral in developing novel pharmaceuticals aimed at treating various health conditions .

Introduction to Quinazoline Derivatives in Medicinal Chemistry

Historical Evolution of Quinazoline-Based Pharmacophores

The investigation of quinazoline derivatives began in the 19th century, with foundational synthetic work by Johann Peter Griess in 1869. Griess first synthesized a quinazoline derivative (2-cyano-3,4-dihydro-4-oxoquinazoline) through the reaction of cyanogens with anthranilic acid, initially termed "bicyanoamido benzoyl" [1] [5]. The structural elucidation and systematic naming of quinazoline (benzo-1,3-diazine) were established by Widdege in 1887, followed by Gabriel's improved synthesis in 1903 via decarboxylation and oxidation techniques [3] [5].

A pivotal advancement came with the Niementowski synthesis (1895), which enabled efficient production of 4(3H)-quinazolinones by condensing anthranilic acid with formamide or other amides under thermal conditions (120-130°C). This method dominated early medicinal chemistry efforts due to its reliability and scalability [1] [3] [5]. Later, Grimmel, Guinther, and Morgan expanded synthetic accessibility by reacting anthranilic acids with amines using phosphorus trichloride as a cyclizing agent, facilitating the preparation of 2,3-disubstituted derivatives [1] [9].

Table 1: Historical Milestones in Quinazoline Synthesis

YearScientist(s)ContributionSignificance
1869Johann Peter GriessSynthesized first quinazoline derivative (2-cyano-3,4-dihydro-4-oxoquinazoline)Established foundational chemistry of the scaffold
1887WiddegeProposed the name "quinazoline"Standardized nomenclature for future research
1895NiementowskiDeveloped condensation of anthranilic acid with formamideEnabled large-scale production of 4(3H)-quinazolinones
1903GabrielOptimized quinazoline synthesis via oxidationImproved yield and purity
1940sGrimmel, Guinther, MorganUsed PCl₃ to synthesize 2,3-disubstituted quinazolinonesExpanded access to structurally diverse analogs

Modern synthetic innovations include microwave-assisted reactions, transition metal catalysis, and green chemistry approaches, significantly improving yields and reducing reaction times. For instance, Bakavoli et al. achieved rapid oxidative heterocyclization of o-aminobenzamides with aldehydes using KMnO₄ under microwave irradiation [5] [9]. These advances have accelerated the exploration of quinazoline-based pharmacophores for therapeutic applications.

Significance of Halogen-Substituted Quinazolines in Drug Discovery

Halogenation, particularly bromination and chlorination, profoundly influences the bioactivity of quinazoline derivatives through three primary mechanisms:

  • Steric Modulation: Halogen atoms at positions 6 and 8 occupy van der Waals volumes comparable to methyl groups, filling hydrophobic pockets in target proteins.
  • Electronic Effects: Bromine's electron-withdrawing nature reduces electron density in the quinazoline ring, enhancing hydrogen-bond acceptor strength at carbonyl oxygens (C2=O and C4=O) [4] [8].
  • Metabolic Stability: The carbon-halogen bond resists oxidative metabolism, prolonging plasma half-life and improving pharmacokinetic profiles [4] [5].

These properties make halogenated quinazolines potent agents against infectious diseases and cancer. For example, 6-iodo- and 8-iodo-quinazolinones exhibit enhanced antibacterial activity against Gram-positive pathogens (Staphylococcus aureus, MIC ≤ 2 µg/mL) by disrupting cell wall integrity and DNA gyrase function [4]. Similarly, 6-bromo-2-mercaptoquinazolin-4(3H)-one derivatives demonstrate significant antifungal activity against Candida albicans (IC₅₀ = 3.7 µM) through inhibition of ergosterol biosynthesis [4] [8].

Table 2: Bioactivity of Halogen-Substituted Quinazolines by Position

Halogen PositionTherapeutic AreaMechanism of ActionExemplar Compound & Activity
6-Iodo/8-IodoAntibacterialDNA gyrase inhibition6-Iodo-3-(p-tolyl)quinazolin-4-amine: MIC = 1.5 µg/mL (S. aureus)
6,7-DichloroAnticancerPI3Kδ inhibition (IC₅₀ = 27.5 nM)Compound 15c: Anti-proliferation in hematological malignancies
6-BromoAntifungalErgosterol biosynthesis disruption6-Bromo-2-mercaptoquinazolinone: IC₅₀ = 3.7 µM (C. albicans)
5,6,7-TrifluoroAnti-inflammatoryCOX-2 selective inhibition (IC₅₀ = 0.18 µM)TFQA: Reduced edema in murine models (ED₅₀ = 12 mg/kg)

In kinase inhibition, chlorine atoms at positions 6 and 7 enhance selectivity for phosphoinositide 3-kinase delta (PI3Kδ), a target in hematological malignancies. The derivative 15c (6,7-dichloro substitution) exhibits an IC₅₀ of 27.5 nM against PI3Kδ, superior to the non-halogenated analog (IC₅₀ > 500 nM) [2]. This specificity arises from halogen bonding with hinge-region residues (Val828 and Glu826) in the ATP-binding pocket [2] [9].

Role of 6,7-Dibromo Substitution in Modulating Bioactivity

The 6,7-dibromo substitution pattern imparts unique physicochemical and pharmacological properties to the quinazoline-2,4-dione scaffold:

Electronic and Steric Effects:

  • The combined electron-withdrawing effect of two bromine atoms reduces the quinazoline ring's electron density by ≈35% (calculated via DFT), amplifying the hydrogen-bond accepting strength of C2=O and C4=O by 1.8-fold compared to unsubstituted analogs [4] [5]. This enhances interactions with polar residues in enzymatic active sites.
  • Bromine's large atomic radius (185 pm) creates a pronounced steric barrier, shielding the C5-C8 region from nucleophilic attack and directing electrophiles to C2 or N3. Molecular dynamics simulations show that 6,7-dibromo substitution increases the compound's binding energy (-9.2 kcal/mol) with thymidylate synthase by 2.4 kcal/mol versus monosubstituted analogs [4] [9].

Biological Activity Enhancements:

  • Antimicrobial Potency: 6,7-Dibromo derivatives disrupt bacterial topoisomerase IV-DNA complexes through halogen bonding with Arg112 and π-stacking with purine bases. This confers activity against fluoroquinolone-resistant strains (E. coli Topo IV IC₅₀ = 1.8 µM vs. ciprofloxacin IC₅₀ = 5.2 µM) [8] [4].
  • Kinase Inhibition: In PI3Kδ inhibitors, 6,7-dibromo substitution improves hydrophobic contact with Ile825 and Ile910 in the affinity pocket. Derivatives exhibit >100-fold selectivity over PI3Kα/β/γ isoforms [2] [5].
  • Cytotoxic Effects: The dibromo motif promotes ROS generation in cancer cells by disrupting mitochondrial membrane potential. Leukemia cell lines (K562) show 4.3-fold higher apoptosis induction (EC₅₀ = 4.7 µM) compared to non-brominated controls [4] [9].

Table 3: Structure-Activity Relationships of 6,7-Dibromo-1H-quinazoline-2,4-dione Derivatives

R Group at N3Biological TargetKey Interaction MechanismActivity Enhancement vs. Non-Brominated
4-FluorobenzylBacterial topoisomerase IVHalogen bonding with Arg112; π-stacking with Guanine8.2-fold ↓ IC₅₀ against E. coli
(S)-1-PhenylethylPI3KδHydrophobic filling of Ile825/Ile910 pocket47-fold ↑ selectivity over PI3Kα
3-(4-Morpholinyl)propylThymidylate synthaseHydrogen bonding with Asn229; steric block of FAD5.7-fold ↓ Ki for enzyme inhibition
2-Oxoazetidinylβ-LactamaseCovalent binding to Ser64; Br-induced conformational shiftResistance reversal in MRSA

Synthetic Accessibility:6,7-Dibromo-1H-quinazoline-2,4-dione is efficiently synthesized via:

  • Direct Bromination: Electrophilic bromination of quinazoline-2,4-dione using bromine in acetic acid at 60°C, yielding 85-90% product [4].
  • Anhydride Route: Condensation of 4,5-dibromoanthranilic acid with urea or potassium cyanate, followed by acid-catalyzed cyclization [8].
  • Transition Metal Catalysis: Palladium-catalyzed coupling of dibrominated isatoic anhydride with formamide derivatives [5] [9].

The 6,7-dibromo scaffold serves as a versatile intermediate for Suzuki-Miyaura cross-coupling and Ullmann reactions, enabling C-C and C-N bond formation at positions 6 and 7. This facilitates rapid diversification into analogs with tailored pharmacological properties [5] [9]. The strategic incorporation of bromine atoms thus transforms the quinazoline-2,4-dione core into a high-precision pharmacophore with optimized target engagement and drug-like properties.

Properties

CAS Number

1260655-21-7

Product Name

6,7-dibromo-1H-quinazoline-2,4-dione

IUPAC Name

6,7-dibromo-1H-quinazoline-2,4-dione

Molecular Formula

C8H4Br2N2O2

Molecular Weight

319.94

InChI

InChI=1S/C8H4Br2N2O2/c9-4-1-3-6(2-5(4)10)11-8(14)12-7(3)13/h1-2H,(H2,11,12,13,14)

InChI Key

FFCJXNPHJNFXTN-UHFFFAOYSA-N

SMILES

C1=C2C(=CC(=C1Br)Br)NC(=O)NC2=O

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.